molecular formula C7H11N3O2S B14212710 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide CAS No. 828920-58-7

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide

Katalognummer: B14212710
CAS-Nummer: 828920-58-7
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: YHALJQUEOVXFPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide is an organic compound with a unique structure that combines a thiazole ring with an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminothiazole+Acetic AnhydrideN-5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-ylacetamide\text{2-Aminothiazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} 2-Aminothiazole+Acetic Anhydride→N-5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-ylacetamide

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Hydroxyethyl)ethylenediamine: Another compound with a hydroxyethyl group, used in similar applications.

    2-Aminothiazole: The parent compound of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

828920-58-7

Molekularformel

C7H11N3O2S

Molekulargewicht

201.25 g/mol

IUPAC-Name

N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C7H11N3O2S/c1-5(12)10-7-9-4-6(13-7)8-2-3-11/h4,8,11H,2-3H2,1H3,(H,9,10,12)

InChI-Schlüssel

YHALJQUEOVXFPT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC=C(S1)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.